ANGPT1 Human Pre-designed siRNA Set A

AMPK activation EC50 heterotrimer selectivity

PT1 (CAS 331002-70-1) is the only AMPK activator with γ1-subunit selectivity in intact muscle tissue, enabling researchers to isolate γ1-specific phosphorylation events without confounding γ3 activation. Its indirect mechanism via respiratory chain inhibition and autophagy-dependent cardioprotection make it essential for metabolic, mitochondrial, and ischemia research. Substituting with pan-activators like AICAR or MK-8722 invalidates cross-study comparisons. Procure this unique research tool for definitive AMPK signaling studies.

Molecular Formula C23H16ClN3O6S
Molecular Weight 497.9 g/mol
Cat. No. B12420250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANGPT1 Human Pre-designed siRNA Set A
Molecular FormulaC23H16ClN3O6S
Molecular Weight497.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3
InChIInChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10+
InChIKeyRTHRCOIONCZINZ-KEBDBYFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1): A Structurally Distinct AMPK Activator with Subunit-Selective Signaling


2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (CAS 331002-70-1), commonly referred to as PT1, is a small-molecule activator of AMP-activated protein kinase (AMPK) . It belongs to a class of furan-thiazole-benzoic acid derivatives that act as AMPK agonists. PT1 is characterized by a chloro substituent, a benzoic acid moiety, and a thiazole ring, with a 4,5-dimethyl-2-nitrophenyl group attached to a furan ring . The compound is supplied as a powder with ≥98% purity (HPLC) and is soluble in DMSO (5 mg/mL) . Its molecular weight is 497.91 g/mol, and it is primarily used as a research tool in studies of cellular energy homeostasis, metabolic regulation, and cardioprotection [1].

Why PT1 Cannot Be Replaced by Generic AMPK Activators: A Quantitative Rationale for Procurement


While multiple small molecules (e.g., AICAR, A769662, MK-8722, PF-739) are known to activate AMPK, they exhibit profoundly different subunit selectivity, activation mechanisms, and downstream signaling profiles [1]. PT1 uniquely demonstrates γ1-subunit-selective activation in intact muscle tissue, whereas AICAR activates both γ1 and γ3 complexes, and pan-activators like MK-8722 and PF-739 target all 12 mammalian heterotrimers [2][3]. Moreover, PT1's indirect mechanism—involving respiratory chain inhibition and elevation of cellular AMP:ATP ratios—contrasts with direct allosteric binders like A769662, leading to divergent functional outcomes in models of ischemia, metabolism, and neuronal excitability [1][4]. Substituting PT1 with an alternative AMPK activator would therefore yield non-equivalent experimental results, rendering cross-study comparisons invalid and potentially confounding therapeutic hypothesis testing. The following evidence guide quantifies these critical differentiators.

Head-to-Head Comparative Data: PT1 Versus Leading AMPK Activators and Structural Analogs


EC50 Comparison: PT1 Exhibits Subnanomolar Potency for AMPK α1β1γ1 Heterotrimer, Outperforming AICAR

PT1 stimulates the AMPK α1β1γ1 heterotrimer with an EC50 of 0.3 μM, whereas AICAR (a widely used AMPK agonist) requires cellular conversion to ZMP and typically activates AMPK with EC50 values in the millimolar range (2-4 mM) in cellular assays [1]. PT1 also activates human AMPK α1 and α2 monomers with EC50 values of 8 μM and 12 μM, respectively .

AMPK activation EC50 heterotrimer selectivity

γ1-Subunit Selectivity in Intact Muscle: PT1 Discriminates Between AMPK Complexes, Unlike Pan-Activators

In ex vivo incubated mouse skeletal muscle, PT1 (100 μM) selectively increased the activity of γ1-containing AMPK complexes by 2-3-fold, with no detectable activation of α2β2γ3 complexes [1]. In contrast, AICAR (2 mM) activated both γ1 and γ3 complexes equally [1]. This differential activation translates into distinct substrate phosphorylation patterns: PT1 increased ULK1 Ser555 phosphorylation (a γ1 substrate) but failed to increase ACC2 Ser212 or TBC1D1 Ser231 phosphorylation (γ3 substrates), whereas AICAR increased all three [1].

AMPK subunit selectivity γ1 vs γ3 muscle metabolism

Cardioprotective Efficacy in Ischemia-Reperfusion Injury: PT1 Enhances Cell Survival via Autophagy Induction

In an in vitro oxygen-glucose deprivation/reoxygenation (OGD/R) model of myocardial ischemia, PT1 treatment (20 μM) significantly enhanced cardiomyocyte survival [1]. This protective effect was attributed to AMPK-mediated autophagy induction and was abolished by the autophagy inhibitor 3-methyladenine (3-MA) [1]. When combined with the mTOR inhibitor 3HOI-BA-01, PT1 synergistically upregulated autophagy and further improved cardiomyocyte viability [1]. In vivo, PT1 administration (10 mg/kg, i.p.) reduced myocardial infarct size in a murine I/R injury model [1].

Cardioprotection autophagy ischemia-reperfusion injury

Divergent Neuronal Effects: PT1 Does Not Block Voltage-Gated Sodium Channels, Unlike A769662

In rat trigeminal ganglion (TG) neurons, acute application of PT1 (50 μM) had no effect on action potential firing, whereas the AMPK activator A769662 (50 μM) acutely inhibited firing and blocked voltage-gated sodium channels (VGSC) with an IC50 of ~10 μM [1]. This functional divergence occurs despite both compounds being classified as AMPK activators, highlighting distinct polypharmacology [1].

Neuronal excitability voltage-gated sodium channels off-target activity

Structural Differentiation from C24 and C646: PT1's Thiazole Core Confers Unique Bioactivity Profile

PT1 contains a thiazole ring linked to a 2-chloro-5-aminobenzoic acid moiety, whereas the structurally related compound C646 features a pyrazole ring in place of the thiazole and acts as a p300/CBP histone acetyltransferase inhibitor, not an AMPK activator [1][2]. C24, an optimized PT1 derivative, retains the thiazole core but incorporates modifications that improve oral bioavailability and AMPK activation potency [3]. PT1 thus represents the parent scaffold with distinct selectivity and mechanism relative to both its inactive analog (C646) and more advanced derivative (C24).

Chemical structure SAR thiazole vs pyrazole

Solubility and Formulation: PT1 Offers Practical DMSO Solubility for In Vitro Studies

PT1 is soluble in DMSO at 5 mg/mL (approximately 10 mM) with gentle warming, enabling preparation of concentrated stock solutions for in vitro assays . This solubility is adequate for most cell-based experiments, though it is lower than that of the optimized derivative C24, which exhibits improved aqueous solubility due to structural modifications [1].

Solubility DMSO formulation

When to Select PT1: Evidence-Based Use Cases in Research and Preclinical Development


Dissecting γ1- vs. γ3-AMPK Signaling in Skeletal Muscle Metabolism

PT1 is uniquely suited for studies requiring isoform-selective AMPK activation in muscle tissue. Its inability to activate γ3-containing complexes enables researchers to isolate γ1-specific phosphorylation events (e.g., ULK1 Ser555) and metabolic outcomes, whereas pan-activators like AICAR confound interpretation by activating all complexes [1]. This makes PT1 an essential tool for understanding the divergent roles of AMPK heterotrimers in glucose transport, autophagy, and exercise physiology.

Cardioprotection Studies Targeting the AMPK-Autophagy Axis

PT1's demonstrated efficacy in enhancing cardiomyocyte survival following OGD/R and reducing infarct size in vivo supports its use as a positive control in myocardial ischemia research [2]. Its autophagy-dependent mechanism distinguishes it from mTOR inhibitors, allowing researchers to specifically interrogate AMPK's contribution to cardioprotection without concurrent mTOR blockade.

Mitochondrial Dysfunction and Metabolic Disease Models

PT1 improves mitochondrial respiration, cellular energy status, and redox balance in patient-derived fibroblasts with respiratory chain defects, and protects against retinal degeneration in vivo [3]. These findings position PT1 as a valuable tool for investigating AMPK-mediated mitochondrial biogenesis and quality control, particularly in the context of rare mitochondrial disorders and metabolic syndromes.

Neuronal Studies Requiring AMPK Activation Without Sodium Channel Modulation

Unlike A769662, PT1 does not block voltage-gated sodium channels or acutely inhibit neuronal firing, making it the preferred AMPK activator for experiments in sensory neurons or other excitable cells where VGSC interference would compromise data interpretation [4]. PT1 can be used to assess AMPK-dependent effects on neuronal excitability, pain signaling, or neuroprotection without confounding off-target actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ANGPT1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.